molecular formula C21H28N2O4 B12179926 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12179926
M. Wt: 372.5 g/mol
InChI Key: AHWKZXHQZLTRJI-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic small molecule featuring a coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl) linked via a propanamide bridge to a substituted pyrrolidine moiety (1-ethylpyrrolidin-2-ylmethyl). Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The pyrrolidine group introduces stereochemical complexity and may enhance interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C21H28N2O4/c1-4-23-9-5-6-16(23)13-22-20(24)8-7-15-11-17-14(2)10-21(25)27-19(17)12-18(15)26-3/h10-12,16H,4-9,13H2,1-3H3,(H,22,24)

InChI Key

AHWKZXHQZLTRJI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactionsReaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and chromenone moiety may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molar Mass : 338.36 g/mol
  • Key Differences : The pyridin-4-yl group replaces the (1-ethylpyrrolidin-2-yl)methyl substituent.

Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate

  • Molecular Formula : C₂₃H₃₁Cl₂N₂O₆ (estimated from synthesis steps in )
  • Key Differences : A dichloro-4-hydroxybenzyl group replaces the coumarin core, and an isobutoxy ester is present.
  • Implications : The dichlorinated aromatic system may confer enhanced electrophilic reactivity, while the ester group could influence metabolic stability compared to the amide linkage in the target compound .

Pyrrolidine-Containing Derivatives ()

  • Example: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-pyrrolidin-1-yl-butylamide
  • Key Differences : These compounds feature triazine or oxazepine cores instead of coumarin.
  • Implications : The triazine moiety may enable π-π stacking interactions, whereas the coumarin core in the target compound offers fluorescence properties useful in probing biological systems .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Theoretical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₂₁H₂₇N₂O₄ 378.45† ~2.5 1 5
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide C₁₉H₁₈N₂O₄ 338.36 1.8 1 5
Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)...pyrrolidine-2-carboxylate C₂₃H₃₁Cl₂N₂O₆ 525.40 ~3.2 2 7

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
†Calculated based on structural analogy to .

Key Observations:

  • The target compound’s higher molar mass and LogP compared to the pyridine analog suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The dichloro derivative’s higher LogP and chlorine atoms may improve target affinity but raise toxicity concerns .

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